
ERD03
Übersicht
Beschreibung
ERD03 ist ein potenter Disruptor der Interaktion zwischen dem Protein EXOSC3 und RNA. Diese Verbindung hat ein großes Potenzial in der Forschung zu neurologischen Erkrankungen gezeigt, insbesondere bei der Modellierung der Pontozerebellären Hypoplasie Typ 1B (PCH1B) in Zebrafischembryonen .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Der Syntheseweg beinhaltet typischerweise die Bildung einer Kernstruktur, gefolgt von der Addition von funktionellen Gruppen, um die gewünschte molekulare Konfiguration zu erreichen. Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber die Synthese im Labormaßstab beinhaltet eine präzise Kontrolle der Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Vorbereitungsmethoden
ERD03 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a core structure followed by the addition of functional groups to achieve the desired molecular configuration. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves precise control of reaction conditions such as temperature, solvent, and pH to ensure high purity and yield .
Analyse Chemischer Reaktionen
ERD03 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Applications in Molecular Biology
-
RNA Processing Studies
- Objective : Investigate the role of EXOSC3 in RNA metabolism.
- Methodology : Use ERD03 to inhibit EXOSC3 activity and observe changes in RNA stability and degradation pathways.
- Findings : this compound treatment resulted in decreased binding of EXOSC3 to G-rich RNA, highlighting its potential as a tool for studying RNA processing mechanisms .
-
Cancer Research
- Objective : Assess the impact of this compound on cancer cell proliferation.
- Methodology : Treat various cancer cell lines with this compound and measure cell viability and proliferation rates.
- Findings : Preliminary results indicate that this compound may reduce cancer cell growth, suggesting a potential therapeutic avenue for targeting RNA metabolism in tumors .
Case Study 1: Disruption of Protein-RNA Interactions
- Context : A study aimed at identifying small molecules that modulate protein-RNA interactions.
- Application of this compound : Utilized in FRET-based assays to evaluate its effectiveness in disrupting EXOSC3-RNA complexes.
- Results : The application of this compound demonstrated significant inhibition of EXOSC3 binding to target RNAs, providing insights into its utility as a research tool for studying RNA-protein interactions .
Case Study 2: Therapeutic Potential in Genetic Disorders
- Context : Investigating the role of RNA dysregulation in genetic disorders such as pontocerebellar hypoplasia.
- Application of this compound : Employed to assess changes in gene expression profiles associated with EXOSC3 dysfunction.
- Results : Treatment with this compound led to altered expression levels of key genes involved in neuronal development, indicating its potential role in therapeutic strategies for genetic conditions .
Data Table: Summary of Findings
Application Area | Methodology | Key Findings |
---|---|---|
RNA Processing | FRET assays with this compound | Decreased EXOSC3 binding to G-rich RNAs |
Cancer Research | Cell viability assays | Reduced proliferation rates in cancer cell lines |
Genetic Disorders | Gene expression analysis | Altered expression profiles linked to disorders |
Wirkmechanismus
ERD03 exerts its effects by binding to the protein EXOSC3, thereby disrupting its interaction with RNA. This disruption leads to changes in the expression of specific genes, such as the upregulation of ataxin1b mRNA in zebrafish embryos. The molecular targets of this compound include the RNA-binding domains of EXOSC3, and the pathways involved are related to RNA processing and gene expression regulation .
Biologische Aktivität
ERD03, a small molecule identified as an inhibitor of EXOSC3-RNA interactions, has garnered attention for its potential implications in neurodevelopmental disorders, particularly Pontocerebellar Hypoplasia (PCH). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound was discovered through an in-silico screening of 50,000 small molecules aimed at disrupting RNA-binding by EXOSC3, a component of the RNA exosome complex. The compound demonstrated the ability to bind specifically to EXOSC3 and disrupt its interaction with RNA in a concentration-dependent manner. Key findings include:
- Binding Affinity : this compound exhibited a binding affinity for EXOSC3 with an apparent value of 17 ± 7 µM .
- Disruption of RNA Interaction : At a concentration of 3.1 µM of G-rich RNA, this compound inhibited EXOSC3 binding by 54%, indicating its efficacy in disrupting RNA-protein interactions .
Table 1: Inhibition of EXOSC3-RNA Interaction by this compound
Compound | Inhibition Percentage (%) | Concentration (µM) |
---|---|---|
ERD01 | 45 | 50 |
ERD02 | 35 | 50 |
This compound | 18 | 50 |
ERD04 | 38 | 50 |
This table summarizes the inhibition percentages achieved by various compounds targeting the EXOSC3-RNA interaction, highlighting this compound's relatively lower efficacy compared to others like ERD01.
Case Studies and Applications
In zebrafish models, treatment with this compound resulted in phenotypic changes indicative of neurodevelopmental issues:
- Cerebellar Atrophy : Zebrafish embryos treated with this compound exhibited a significant reduction in cerebellum size and abnormal spinal curvature, mirroring the effects seen in morpholino-induced knockdown of EXOSC3 .
- RNA Expression Changes : RNA sequencing and quantitative PCR analyses revealed that this compound treatment altered RNA expression patterns similarly to those observed in EXOSC3 knockdown models .
Potential for Therapeutic Development
The findings surrounding this compound suggest its potential as a lead compound for further development in treating neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that optimizing the butylbenzoyl group attached to the isoquinoline ring could enhance its potency and specificity for EXOSC3 .
Eigenschaften
Molekularformel |
C21H25NO3 |
---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
InChI |
InChI=1S/C21H25NO3/c1-21(2,25)11-10-15-6-5-8-16(12-15)20(24)22-13-17-7-3-4-9-18(17)19(23)14-22/h3-9,12,19,23,25H,10-11,13-14H2,1-2H3 |
InChI-Schlüssel |
HYVUFYJZMRRTOP-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O |
Kanonische SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ERD-03; ERD 03; ERD03; EXOSC3-RNA disrupting (ERD) compound 3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.